molecular formula C19H20N2O5 B5152902 ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate

Cat. No. B5152902
M. Wt: 356.4 g/mol
InChI Key: VHXHMWSPAVOSRV-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate is a chemical compound that belongs to the pyran family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. The antibacterial activity of the compound is believed to be due to its ability to inhibit bacterial cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate have been investigated in several studies. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. The compound has also been shown to inhibit the growth of bacterial cells by disrupting their cell wall synthesis. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate is its potential use in drug discovery and medicinal chemistry. The compound has shown promising anticancer and antibacterial activity, making it a potential candidate for the development of new drugs. However, one of the limitations of the compound is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research and development of Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate. One potential direction is the optimization of the synthesis process to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use in other fields, such as materials science and nanotechnology. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of the compound, which can help in the development of new drugs and therapies.

Synthesis Methods

The synthesis of Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate can be achieved through a multi-step reaction process. The starting materials for the synthesis include ethyl cyanoacetate, ethyl acetoacetate, benzaldehyde, ethylamine, and malononitrile. The reaction involves the condensation of these starting materials in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure form of Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been investigated for its potential use as an antibacterial agent, where it showed significant antibacterial activity against both gram-positive and gram-negative bacteria.

properties

IUPAC Name

ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-3-24-15(22)10-14-17(19(23)25-4-2)16(12-8-6-5-7-9-12)13(11-20)18(21)26-14/h5-9,16H,3-4,10,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXHMWSPAVOSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate

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